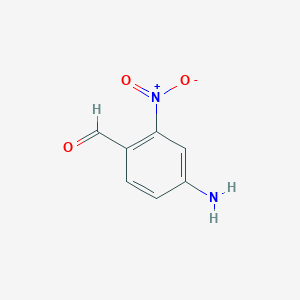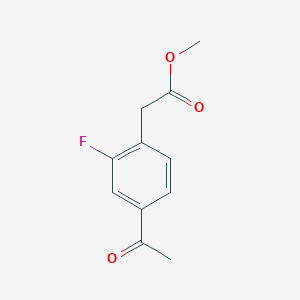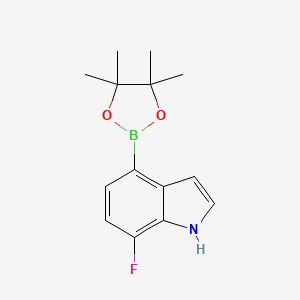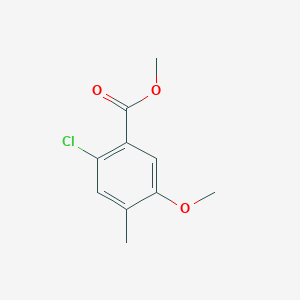![molecular formula C10H8BrNO2S B8053881 Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8053881.png)
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a brominated heterocyclic organic compound. It is characterized by the presence of a thieno[2,3-c]pyridine core structure, which is a fused ring system containing sulfur and nitrogen atoms. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl pyridine-2-carboxylate and bromine.
Reaction Conditions: The reaction involves the bromination of the thieno[2,3-c]pyridine core. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of different reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated or arylated derivatives.
科学研究应用
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for kinase inhibitors and other therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
作用机制
The mechanism by which Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.
相似化合物的比较
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with bromine at a different position.
Ethyl 5-iodothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with iodine instead of bromine.
Ethyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with chlorine instead of bromine.
Uniqueness: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity compared to its iodine or chlorine analogs.
属性
IUPAC Name |
ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGLJHPJJXGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2S1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
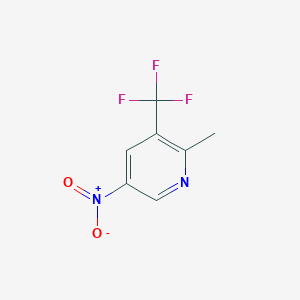
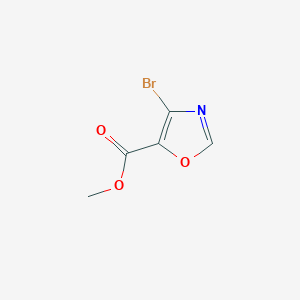
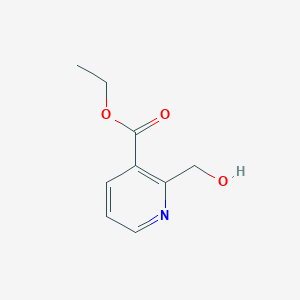
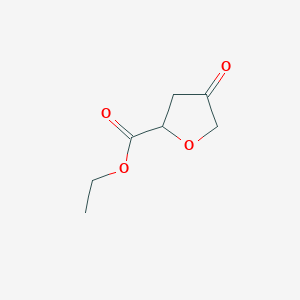
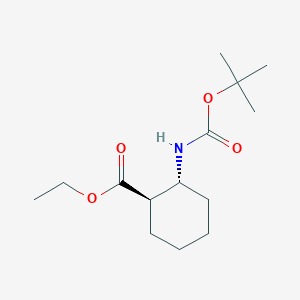
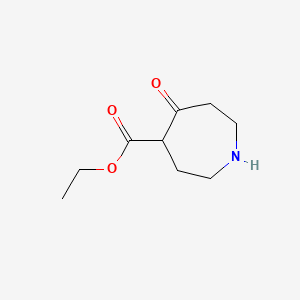
![7-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8053857.png)
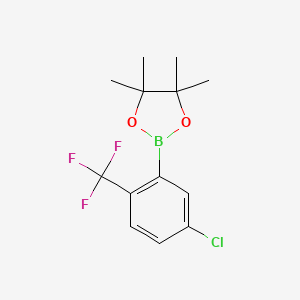
![4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8053889.png)
